molecular formula C34H39N7O3 B11421562 N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide

Cat. No.: B11421562
M. Wt: 593.7 g/mol
InChI Key: DHYZJKSYRYYNIF-UHFFFAOYSA-N
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Description

N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a piperazine ring, a methoxyphenyl group, and a triazoloquinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The reaction between 4-methoxyphenylamine and 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 4-(4-methoxyphenyl)piperazine.

    Preparation of the Triazoloquinazoline Core: The condensation of 2-aminobenzonitrile with phenethylamine and subsequent cyclization to form the triazoloquinazoline core.

    Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the triazoloquinazoline core using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the triazoloquinazoline moiety can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)butanamide
  • **N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)pentanamide

Uniqueness

The uniqueness of N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide lies in its specific structural features, such as the combination of the piperazine ring and the triazoloquinazoline core. This unique configuration may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C34H39N7O3

Molecular Weight

593.7 g/mol

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

InChI

InChI=1S/C34H39N7O3/c1-44-28-14-12-27(13-15-28)39-24-22-38(23-25-39)20-7-19-35-32(42)17-16-31-36-37-34-40(21-18-26-8-3-2-4-9-26)33(43)29-10-5-6-11-30(29)41(31)34/h2-6,8-15H,7,16-25H2,1H3,(H,35,42)

InChI Key

DHYZJKSYRYYNIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CCC6=CC=CC=C6

Origin of Product

United States

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